molecular formula C16H20N2O2 B2418911 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone CAS No. 27983-77-3

1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone

Cat. No.: B2418911
CAS No.: 27983-77-3
M. Wt: 272.348
InChI Key: JCRNCKURICAPMX-UHFFFAOYSA-N
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Description

1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone is a chemical compound . It is also known as DAAO inhibitor or Compound 8.


Molecular Structure Analysis

The molecular formula of this compound is C16H20N2O2. For more detailed structural analysis, you may need to refer to specialized databases or literature .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Pathways to Oxaphospholene Derivatives : In a study by Kascheres, Joussef, and Duarte (1983), 3,3-Dimethyl-2-phenyl-1-azirine, a compound similar in structure to 1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone, was utilized to synthesize oxaphospholene derivatives (Kascheres, Joussef, & Duarte, 1983).

  • Aminomercuration-Demercuration Reactions : The work by Voronkov et al. (1987) on aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes leading to azasilacycloalkanes shows the potential for using similar compounds in complex organic synthesis (Voronkov et al., 1987).

  • Reactions with CO2 : Sänger, Bolte, and Lerner (2016) demonstrated the reaction of related compounds with CO2, highlighting their potential use in studying chemical reactions involving carbon dioxide (Sänger, Bolte, & Lerner, 2016).

Photoreactions and Photochemistry

  • Organic Photochemical Reactions : Shima et al. (1977) explored the photoaddition of similar compounds to olefins, demonstrating the significance of these compounds in understanding photochemical reactions (Shima et al., 1977).

  • Photochemische Cycloadditionen : The study of the irradiation of dimethyl-3-phenyl-2H-azirine, which shares structural similarities with the compound , was conducted by Schmid et al. (1974), providing insights into photochemical cycloadditions (Schmid et al., 1974).

Potential in Drug Discovery

  • Oxetanes in Drug Discovery : Wuitschik et al. (2010) discussed how oxetane structures, which are related to the chemical structure of interest, can significantly impact solubility, lipophilicity, and metabolic stability in drug discovery (Wuitschik et al., 2010).

  • Synthesis of Heterocycles for Anti-Cancer Activity : Ghorab, El-Gazzar, and Alsaid (2014) utilized similar compounds for the synthesis of pyrazolone derivatives, highlighting their potential in developing anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Mechanism of Action

The exact mechanism of action of this compound is not clear from the available information. It is referred to as a DAAO inhibitor, suggesting it may inhibit the enzyme D-amino acid oxidase (DAAO).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

1-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2)9-17(13(15)19)11-5-7-12(8-6-11)18-10-16(3,4)14(18)20/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRNCKURICAPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)N3CC(C3=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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